4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate
Brand Name: Vulcanchem
CAS No.: 342779-99-1
VCID: VC21419067
InChI: InChI=1S/C24H22N4O4/c1-3-7-17-21-20(16(13-25)22(26)32-23(21)28-27-17)15-10-11-18(19(12-15)30-2)31-24(29)14-8-5-4-6-9-14/h4-6,8-12,20H,3,7,26H2,1-2H3,(H,27,28)
SMILES: CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC
Molecular Formula: C24H22N4O4
Molecular Weight: 430.5g/mol

4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate

CAS No.: 342779-99-1

Cat. No.: VC21419067

Molecular Formula: C24H22N4O4

Molecular Weight: 430.5g/mol

* For research use only. Not for human or veterinary use.

4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate - 342779-99-1

Specification

CAS No. 342779-99-1
Molecular Formula C24H22N4O4
Molecular Weight 430.5g/mol
IUPAC Name [4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] benzoate
Standard InChI InChI=1S/C24H22N4O4/c1-3-7-17-21-20(16(13-25)22(26)32-23(21)28-27-17)15-10-11-18(19(12-15)30-2)31-24(29)14-8-5-4-6-9-14/h4-6,8-12,20H,3,7,26H2,1-2H3,(H,27,28)
Standard InChI Key PTPVDTBPUUNSQQ-UHFFFAOYSA-N
SMILES CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC
Canonical SMILES CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC

Introduction

Structural Characterization

Core Framework and Classification

4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate belongs to the pyrano[2,3-c]pyrazole class of heterocyclic compounds. This class features a fused bicyclic system comprising pyran and pyrazole rings. Of the four possible isomeric forms of pyranopyrazoles—pyrano[2,3-c]pyrazole, pyrano[4,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole—the [2,3-c] isomer has been most extensively investigated due to its significant pharmacological properties .

Substituent Pattern and Functional Groups

The compound incorporates several key functional groups arranged in a specific pattern:

  • A pyrano[2,3-c]pyrazole core structure

  • An amino group at the 6-position

  • A cyano (nitrile) group at the 5-position

  • A propyl chain at the 3-position

  • A 4-(2-methoxyphenyl) substituent at the 4-position

  • A benzoate ester linked to the phenyl ring (replacing the hydroxyl group found in its precursor)

This unique arrangement of substituents differentiates this compound from the more commonly studied 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (PubChem CID: 652676) .

Synthesis Methodologies

General Pyrano[2,3-c]pyrazole Synthesis

Pyrano[2,3-c]pyrazoles are typically synthesized through various approaches ranging from two-component reactions to multi-component reactions (MCRs) . The review literature categorizes these synthetic pathways as follows:

Two-Component Synthesis

Two-component synthesis involves the reaction of pyrazolones with electron-deficient compounds such as tetracyanoethylene or benzylidenemalononitrile. Otto demonstrated a representative reaction in which 4-benzylidene-pyrazol-5-one was refluxed with malononitrile in methanol using sodium acetate as a catalyst, producing pyrano[2,3-c]pyrazole derivatives with yields of 87-94% .

Multi-Component Reactions

Three and four-component reactions have emerged as efficient methods for synthesizing pyrano[2,3-c]pyrazoles. These approaches typically combine pyrazolones, malononitrile, aldehydes, and catalysts in one-pot procedures. Various catalysts including basic catalysts (piperidine, DABCO), acidic catalysts, and green catalysts have been employed to enhance these reactions .

Proposed Synthesis of the Target Compound

Based on established synthetic routes for similar compounds, a plausible synthetic pathway for 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate would involve:

  • Initial synthesis of the precursor 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile via a four-component reaction

  • Subsequent esterification of the hydroxyl group with benzoyl chloride or benzoic anhydride

Table 1 presents a comparative analysis of potential synthetic approaches for this compound:

Physicochemical Properties

Structural Parameters and Physical Properties

The physicochemical properties of 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate, inferred from its structure and comparison with similar compounds, are presented in Table 2:

PropertyValueBasis of Determination
Molecular FormulaC24H22N4O4Structural analysis
Molecular Weight430.46 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar pyranopyrazole structures
Melting PointLikely 180-220°CEstimated from related compounds
SolubilitySoluble in DMSO, acetone, chloroform; limited water solubilityBased on functional groups present
Log P (Predicted)3.5-4.2Estimated from structure (increased due to benzoate)

Biological Activities and Structure-Activity Relationships

Predicted Pharmacological Profile

Based on the biological activities reported for pyrano[2,3-c]pyrazoles and specifically for compounds with similar structural features, the target compound may exhibit several pharmacological properties:

Biological ActivityPotentialStructural Basis
Anti-inflammatoryHighPyranopyrazole core structure, methoxy group on phenyl ring
AntimicrobialModerateHeterocyclic nitrogen-containing system
AntioxidantModerateElectron-rich aromatic systems
Anti-cancerPossibleCyano and amino functionalities
Enzyme inhibitionPossibleMultiple hydrogen bond donors/acceptors

Structure-Activity Relationships

The review literature indicates that compounds with electron-donating groups on the phenyl ring at the 4-position demonstrate favorable anti-inflammatory activity . The specific example cited shows that 2,5-dimethoxyphenyl substitution at the 4-position resulted in excellent anti-inflammatory activity compared to other analogs .

Comparison with Precursor Compound

Structural Comparison

The target compound differs from its likely precursor (6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) through the replacement of the hydroxyl group with a benzoate ester . This modification represents a significant structural change that affects various molecular properties:

PropertyTarget Compound (Benzoate Ester)Precursor (Hydroxyl)Impact of Modification
Molecular Weight430.46 g/mol326.35 g/molIncreased by ~104 g/mol
Hydrogen Bond DonorsReduced (NH2 only)Higher (NH2 and OH)Reduced hydrogen bond donation capacity
Hydrogen Bond AcceptorsIncreasedLowerEnhanced hydrogen bond acceptance
LipophilicityHigherLowerImproved membrane permeability
Metabolic StabilityDifferent profileDifferent profileSusceptibility to esterases

Functional Implications

The benzoate ester modification likely confers several functional changes:

  • Increased lipophilicity, potentially enhancing membrane permeability and cellular uptake

  • Possible prodrug characteristics, with the ester potentially hydrolyzed in vivo to release the active hydroxyl compound

  • Modified pharmacokinetic profile with potentially different distribution and elimination patterns

  • Altered binding interactions with biological targets due to the bulkier substituent and modified electronic distribution

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